![molecular formula C5H4INO2 B1311999 4-iodo-1H-pyrrole-2-carboxylic Acid CAS No. 252861-26-0](/img/structure/B1311999.png)
4-iodo-1H-pyrrole-2-carboxylic Acid
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Overview
Description
4-iodo-1H-pyrrole-2-carboxylic Acid, also known as 4-Iodopyrrole-2-carboxylic Acid, is a chemical compound that has gained widespread interest in various research fields due to its unique properties and potential applications. It has a molecular formula of C5H4INO2 and a molecular weight of 237 g/mol .
Molecular Structure Analysis
The molecular structure of 4-iodo-1H-pyrrole-2-carboxylic Acid consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom, attached to a carboxylic acid group and an iodine atom .
Physical And Chemical Properties Analysis
4-iodo-1H-pyrrole-2-carboxylic Acid is a solid compound with a melting point of 184-186°C and a density of approximately 2.32 g/cm³ .
Scientific Research Applications
Catalytic Reactions and Organic Synthesis
4-iodo-1H-pyrrole-2-carboxylic acid and its derivatives play a crucial role in catalytic reactions and organic synthesis. For instance, pyrrole-2-carboxylic acid has been utilized as an effective ligand in Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, yielding moderate to good yields of diaryl amine products under specific conditions (Altman, Anderson, & Buchwald, 2008). Additionally, derivatives of 4-iodo-1H-pyrrole-2-carboxylic acid have been synthesized with various yields, showcasing its versatility in the creation of novel compounds (Marcotte & Lubell, 2002).
Synthesis of Pyrrolopyrimidines and Pyrrolines
The compound has also found application in the synthesis of pyrrolopyrimidines, a process facilitated by palladium-catalyzed cross-coupling reactions, demonstrating its utility in creating structurally diverse molecules (Tumkevičius & Masevičius, 2007). Moreover, it participates in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines, further highlighting its reactivity and potential in synthetic chemistry (Kang, Richers, Sawicki, & Seidel, 2015).
Molecular Recognition and Supramolecular Chemistry
In supramolecular chemistry, derivatives of 4-iodo-1H-pyrrole-2-carboxylic acid contribute to the development of water-soluble receptors capable of binding aromatic N-oxides in water through hydrogen bonding and other non-covalent interactions (Verdejo, Gil-Ramírez, & Ballester, 2009). This showcases its significance in creating highly selective and sensitive detection systems for various compounds in aqueous environments.
Isomerization and Ligand Synthesis
Further, 4-iodo-1H-pyrrole-2-carboxylic acid and its analogs serve as substrates in isomerization reactions, such as the Fe(II)-catalyzed transformation of 4-vinylisoxazoles into pyrroles, revealing a pathway to synthesizing pyrrole derivatives under mild conditions (Galenko, Bodunov, Galenko, Novikov, & Khlebnikov, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Iodo-1H-Pyrrole-2-Carboxylic Acid are currently unknown. This compound is a derivative of pyrrole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrole derivatives have been known to exhibit a broad range of chemical and biological properties
Pharmacokinetics
The compound is a solid at room temperature, with a melting point of 184-186°C . It has a molecular weight of 237 , which suggests it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
properties
IUPAC Name |
4-iodo-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSPYCIHODWVMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452662 |
Source
|
Record name | 4-iodo-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1H-pyrrole-2-carboxylic Acid | |
CAS RN |
252861-26-0 |
Source
|
Record name | 4-iodo-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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